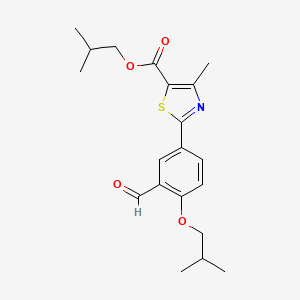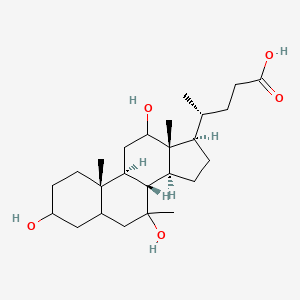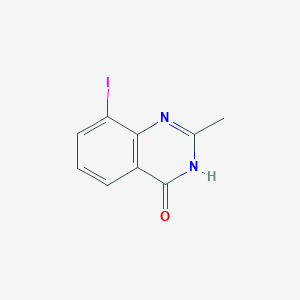
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a formyl group, and an isobutoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-nitrobenzaldehyde, which is treated with hydroxylamine and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile.
Formation of Thiobenzamide: The 4-hydroxy-3-nitrobenzonitrile is then treated with thioacetamide in hot dimethylformamide (DMF) to form the corresponding thiobenzamide.
Cyclization: The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in refluxing ethanol to produce 2-(4-hydroxy-3-nitrophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester.
Alkylation: The phenolic group of the resulting compound is alkylated using isobutyl bromide and potassium carbonate in hot DMF, yielding the isobutyl ether derivative.
Reduction: The nitro group is reduced using hydrogen over palladium on carbon in ethanol/ethyl acetate to obtain the amino derivative.
Diazotation and Cyanation: The amino derivative undergoes diazotation with sodium nitrite and hydrochloric acid, followed by treatment with copper cyanide and potassium cyanide to form the cyano derivative.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of reactions, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can be substituted with various alkyl groups to form ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkyl ethers.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
作用机制
The mechanism of action of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., formyl vs. cyano) leads to variations in chemical reactivity and biological activity.
- Unique Properties: Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
属性
分子式 |
C20H25NO4S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-methylpropyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO4S/c1-12(2)10-24-17-7-6-15(8-16(17)9-22)19-21-14(5)18(26-19)20(23)25-11-13(3)4/h6-9,12-13H,10-11H2,1-5H3 |
InChI 键 |
AOFFNIPPFQQICA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)



![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)

![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)




![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)


